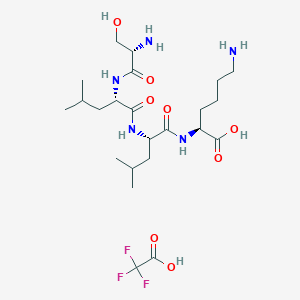
BIO-11006 (acetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BIO-11006 acetate salt, an analog of the MANS peptide, is a myristoylated alanine-rich C kinase substrate (MARCKS) inhibitor.
Wissenschaftliche Forschungsanwendungen
Enhanced Acetate Production from Carbon Dioxide
A study by Jourdin et al. (2015) demonstrated a significant enhancement in acetate formation from CO2. They achieved high product specificity and production rates comparable to industrial fermentation processes, which could make the technology more attractive for various applications (Jourdin et al., 2015).
Microbial Electrosynthesis and Biofuel Production
Bio-electrochemical cells using acetate substrates, as explored by Wang et al. (2013), can produce hydrogen and electricity simultaneously. This novel approach offers potential for sustainable energy production (Wang et al., 2013).
Biotechnology and Bioproducts from Acetate
Kim et al. (2021) reviewed the potential of acetate as a carbon feedstock in industrial biotechnology. They highlighted acetate's role in the production of value-added chemicals, emphasizing the need for comprehensive understanding of acetate metabolism (Kim et al., 2021).
Aerosolized BIO-11006 for Mucus Hypersecretion Treatment
Agrawal et al. (2011) studied BIO-11006, a novel peptide, and its effects on airway obstruction in a mouse model. Their findings suggest that BIO-11006 could be a promising treatment for mucus hypersecretion in conditions like COPD and asthma (Agrawal et al., 2011).
Acetate Utilization for Biochemical Conversion
The work by Huang et al. (2018) focuses on the conversion of acetate to succinate by engineered Escherichia coli strains. They demonstrate the potential of acetate in biochemical conversion processes, which could be significant for industrial applications (Huang et al., 2018).
Utilization in Bioelectrochemical Sensors
Sun et al. (2019) presented a bioelectrochemical sensor for monitoring acetate during the anaerobic digestion process. This highlights the role of acetate in bioprocess monitoring, contributing to environmental and industrial applications (Sun et al., 2019).
Eigenschaften
Molekularformel |
C48H79N13O17 |
|---|---|
Molekulargewicht |
1110.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]propanoyl]amino]-6-aminohexanoic acid;acetic acid |
InChI |
InChI=1S/C46H75N13O15.C2H4O2/c1-24(51-36(64)22-50-28(5)62)39(66)54-31(17-18-35(49)63)41(68)57-33(21-29-13-7-6-8-14-29)43(70)58-34(23-60)44(71)55-30(15-9-11-19-47)42(69)59-37(27(4)61)45(72)53-25(2)38(65)52-26(3)40(67)56-32(46(73)74)16-10-12-20-48;1-2(3)4/h6-8,13-14,24-27,30-34,37,60-61H,9-12,15-23,47-48H2,1-5H3,(H2,49,63)(H,50,62)(H,51,64)(H,52,65)(H,53,72)(H,54,66)(H,55,71)(H,56,67)(H,57,68)(H,58,70)(H,59,69)(H,73,74);1H3,(H,3,4)/t24-,25-,26-,27+,30-,31-,32-,33-,34-,37-;/m0./s1 |
InChI-Schlüssel |
JIUQUNINUKJRLL-VCALXALKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)CNC(=O)C)O.CC(=O)O |
SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O.CC(=O)O |
Kanonische SMILES |
CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)CNC(=O)C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




